

PKI-179 Hydrochloride: An In-Depth Profile of PI3K Isoform Inhibition

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Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro inhibitory activity of **PKI-179 hydrochloride** against phosphoinositide 3-kinase (PI3K) isoforms. PKI-179 is recognized as a potent, ATP-competitive dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR). Understanding its specific activity against the different Class I PI3K isoforms (α , β , δ , γ) is critical for its development and application in targeted cancer therapy.

Data Presentation: In Vitro IC50 Values

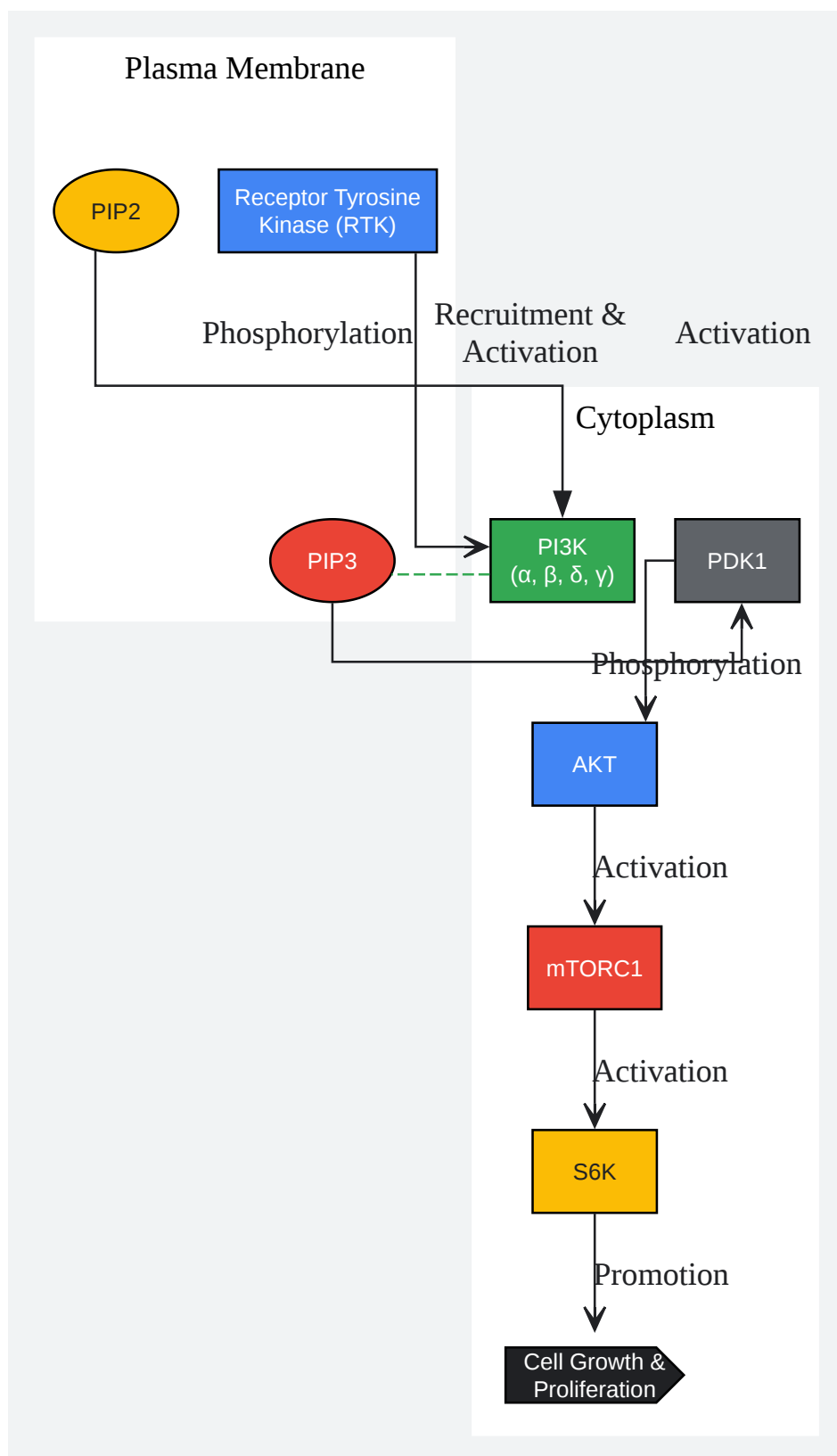
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available in vitro IC50 values for **PKI-179 hydrochloride** against Class I PI3K isoforms.

PI3K Isoform	IC50 (nM)
PI3K α (p110 α)	1
PI3K β (p110 β)	Data not available
PI3K δ (p110 δ)	Data not available
PI3K γ (p110 γ)	Data not available

Note: While PKI-179 is established as a potent PI3K α inhibitor, comprehensive public data on its inhibitory activity against the β , δ , and γ isoforms is limited. Further investigation is required for a complete selectivity profile.

PI3K Signaling Pathway

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The following diagram illustrates the canonical pathway, highlighting the central role of the different PI3K isoforms.



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Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols: IC50 Determination

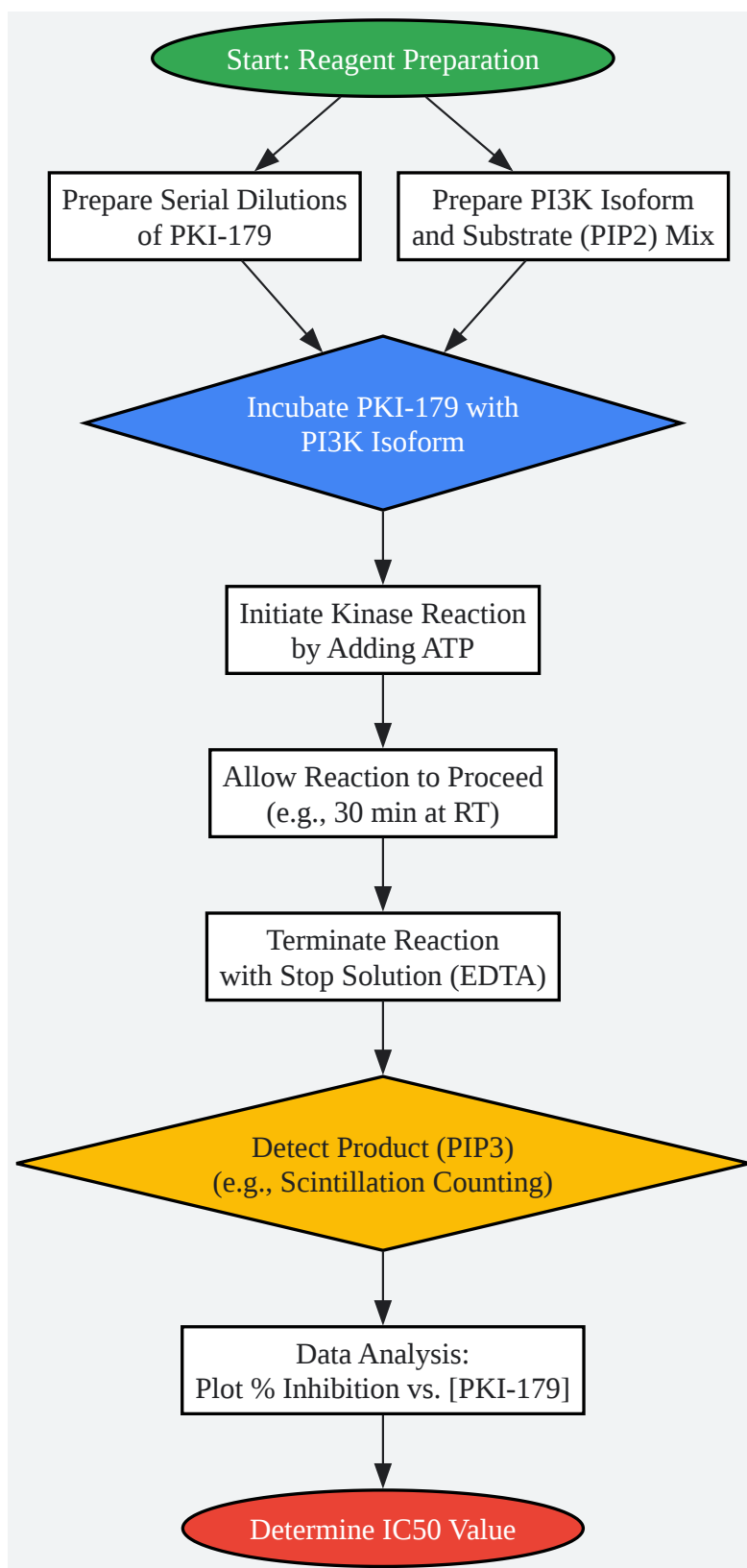
The determination of in vitro IC50 values for PI3K inhibitors like PKI-179 typically involves a biochemical kinase assay. The following protocol outlines a representative method.

1. Objective: To measure the concentration of **PKI-179 hydrochloride** required to inhibit 50% of the kinase activity of a specific PI3K isoform in vitro.

2. Materials and Reagents:

- Recombinant human PI3K isoforms (α , β , δ , γ)
- **PKI-179 hydrochloride**, serially diluted
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ -³²P]ATP or [γ -³³P]ATP) for detection
- Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)
- Lipid vesicles containing PIP2
- Stop solution (e.g., EDTA)
- Detection system (e.g., scintillation counter, filter-binding apparatus, or luminescence-based ATP detection kit like Kinase-Glo®)

3. Experimental Workflow Diagram:



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Caption: Workflow for in vitro PI3K kinase IC₅₀ determination.

4. Step-by-Step Procedure:

- **Inhibitor Preparation:** Prepare a series of dilutions of **PKI-179 hydrochloride** in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- **Reaction Setup:** In a multi-well plate, add the kinase reaction buffer, the specific recombinant PI3K isoform, and the lipid substrate vesicles (PIP2).
- **Inhibitor Incubation:** Add the serially diluted PKI-179 or vehicle control (e.g., DMSO) to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.
- **Kinase Reaction Initiation:** Start the kinase reaction by adding a solution containing ATP (and radiolabeled ATP, if using that detection method).
- **Reaction Incubation:** Allow the reaction to proceed for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., room temperature or 30°C). The reaction time should be within the linear range of product formation.
- **Reaction Termination:** Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg^{2+} ions essential for kinase activity.
- **Product Detection:** The amount of phosphorylated product (PIP3) is quantified. The method of detection depends on the assay format:
 - **Radiometric:** If using $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$, the radiolabeled PIP3 product is separated from the unreacted ATP (e.g., via filter binding or chromatography) and quantified using a scintillation counter.
 - **Luminescence-based:** Alternatively, a non-radioactive method can be used, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
- **Data Analysis:**

- The raw data (e.g., counts per minute, relative light units) are converted to percent inhibition relative to the vehicle control.
- Percent inhibition is plotted against the logarithm of the PKI-179 concentration.
- A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the data and calculate the IC50 value.

This guide provides a foundational understanding of the inhibitory profile of PKI-179 against PI3K isoforms. For researchers, a complete profiling against all Class I isoforms using standardized biochemical assays is a crucial next step to fully elucidate its selectivity and potential therapeutic window.

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